molecular formula C9H11ClFN3 B1476543 4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine CAS No. 2002318-95-6

4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine

Cat. No.: B1476543
CAS No.: 2002318-95-6
M. Wt: 215.65 g/mol
InChI Key: CUDXYSCMTMBXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C9H11ClFN3 and its molecular weight is 215.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyrimidine derivatives are known to exhibit interactions with enzymes such as tyrosine kinases, which are crucial in cell signaling pathways . The nature of these interactions often involves the inhibition or activation of the enzyme’s catalytic activity, thereby modulating the biochemical pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrimidine derivatives have been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis . This modulation can lead to changes in cell proliferation, differentiation, and survival, highlighting the compound’s potential in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular signaling pathways . For instance, the compound may bind to the active site of an enzyme, preventing its normal substrate from binding and thereby inhibiting its activity. Alternatively, it may interact with transcription factors, influencing the expression of target genes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses . At high doses, it may cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, pyrimidine derivatives can influence the activity of enzymes involved in nucleotide synthesis and degradation, affecting the overall metabolic balance within cells . These interactions can lead to changes in the levels of key metabolites, impacting cellular function and health.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy metabolism and apoptosis.

Properties

IUPAC Name

4-chloro-6-(4-fluoropiperidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN3/c10-8-5-9(13-6-12-8)14-3-1-7(11)2-4-14/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDXYSCMTMBXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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